molecular formula C14H13N3O3 B12100015 Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- CAS No. 1435-62-7

Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-

Cat. No.: B12100015
CAS No.: 1435-62-7
M. Wt: 271.27 g/mol
InChI Key: FTULXEAIELCQDP-UHFFFAOYSA-N
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Description

Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is an azo compound characterized by the presence of a phenolic group substituted with two methyl groups and an azo linkage to a nitrophenyl group. Azo compounds are known for their vivid colors and are widely used in dyeing processes. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3,5-dimethylphenol under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to enzyme inhibition or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 3,5-dimethyl-2-[(4-nitrophenyl)azo]-
  • Phenol, 3,4-dimethyl-4-[(4-nitrophenyl)azo]-
  • Phenol, 3,5-dimethyl-4-[(4-aminophenyl)azo]-

Uniqueness

Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of two methyl groups at the 3 and 5 positions of the phenol ring provides steric hindrance, affecting its interaction with other molecules and its overall stability .

Biological Activity

Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is an azo compound known for its significant biological activities, particularly in the fields of enzyme inhibition and antimicrobial properties. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azo linkage (-N=N-) connecting a 4-nitrophenyl group to a 3,5-dimethylphenol moiety. Its molecular formula is C14H13N3O3C_{14}H_{13}N_{3}O_{3} with a molecular weight of approximately 269.27 g/mol. The presence of the azo group imparts vibrant color and significant chromophoric properties, making it useful in dye applications .

Biological Activities

1. Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. AChE inhibition is significant as it can lead to increased levels of acetylcholine, potentially enhancing cognitive function .

2. Antimicrobial Properties
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- has shown notable antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibits inhibition zones ranging from 9 mm to 18 mm when tested against these pathogens .

3. Anticancer Potential
Azo compounds are being investigated for their potential anticancer properties. Research suggests that they may induce apoptosis in certain cancer cell lines, highlighting their possible use in cancer therapies .

Synthesis Methods

The synthesis of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- typically involves diazotization followed by coupling reactions. The general steps include:

  • Diazotization: A solution of p-nitroaniline is treated with sodium nitrite in acidic conditions to form a diazonium salt.
  • Coupling Reaction: This diazonium salt is then reacted with 3,5-dimethylphenol under controlled conditions to form the azo compound.

The yield of this synthesis process can vary but has been reported to be around 77% .

Case Studies and Research Findings

Several studies have explored the biological activities and applications of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-:

  • Antimicrobial Study: A study evaluated the antimicrobial efficacy of various azo compounds including this one against common pathogens. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics .
  • Enzyme Inhibition Research: Another research focused on the inhibitory effects on acetylcholinesterase activity. The findings suggested that the compound could serve as a lead for developing new AChE inhibitors for therapeutic purposes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-, a comparison with structurally similar compounds can be useful:

Compound NameStructure DescriptionUnique Features
4-(4-Nitrophenylazo)phenolA simpler azo dye without methyl substitutionsLacks additional methyl groups
3-Amino-4-(4-nitrophenyl)phenolContains an amino group instead of hydroxylExhibits different reactivity patterns
2-Naphthol-4-(4-nitrophenyl)azoA naphthol derivative with similar azo linkageGreater stability due to naphthalene structure
1-Hydroxy-2-naphthoic acidA phenolic acid with potential for similar applicationsStronger acidity compared to phenol

This table illustrates how Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- stands out due to its unique combination of substituents and functional groups which impart distinct chemical properties and biological activities .

Properties

CAS No.

1435-62-7

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C14H13N3O3/c1-9-7-13(18)8-10(2)14(9)16-15-11-3-5-12(6-4-11)17(19)20/h3-8,18H,1-2H3

InChI Key

FTULXEAIELCQDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)O

Origin of Product

United States

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